Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a chemical compound with the molecular formula and a molecular weight of 207.07 g/mol. This compound is classified as an organic halide, specifically a brominated ester, which plays a significant role in organic synthesis and medicinal chemistry. It is identified by the CAS number 855473-50-6 and has been noted for its applications in the synthesis of various pharmaceuticals, including the anti-asthmatic drug montelukast.
The synthesis of methyl 2-[1-(bromomethyl)cyclopropyl]acetate typically involves the reaction of 1-hydroxy methyl propyl with phosphorus tribromide in dichloromethane. The process can be outlined as follows:
The reaction conditions are critical for maximizing yield and purity, particularly controlling temperature and pH during synthesis.
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate can participate in various chemical reactions, including nucleophilic substitutions due to the presence of the bromine atom, which can be replaced by other nucleophiles.
The mechanism of action for methyl 2-[1-(bromomethyl)cyclopropyl]acetate primarily involves its reactivity as an electrophile due to the bromine atom's electronegativity, making it susceptible to nucleophilic attack.
Upon exposure to nucleophiles:
The compound's reactivity profile makes it valuable for synthetic applications in organic chemistry.
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is primarily used in scientific research and industrial applications, particularly:
This compound exemplifies how specific structural features can influence reactivity and application in medicinal chemistry, highlighting its importance in drug development processes .
The synthesis of methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS 855473-50-6) primarily proceeds via Appel-type bromination of alcohol precursors. The core reaction involves treating methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate with PBr₃ or PPh₃/Br₂, generating the bromomethyl derivative through an SN2 mechanism [4]. Mechanistic studies reveal that the cyclopropane ring strain (∼27 kcal/mol) significantly influences reactivity: the electron-deficient C-Br bond becomes highly susceptible to nucleophilic attack, while ring integrity is preserved under optimized conditions [4] [6].
A patented industrial approach ( [4]) employs triarylphosphite/bromine complexes in dimethylformamide (DMF) at -10°C to minimize ring-opening byproducts. This method achieves 89% yield by suppressing the competing elimination pathway (<2%):
ROH + P(OAr)₃ + Br₂ → RBr + OP(OAr)₃ + HBr
Table 1: Optimization of Bromination Conditions
Reagent System | Temp (°C) | Solvent | Yield (%) | Ring-Opening Byproducts (%) |
---|---|---|---|---|
PPh₃/Br₂ | 0 | THF | 72 | 8.5 |
P(OMe)₃/Br₂ | -10 | DMF | 89 | 1.2 |
PBr₃ | 25 | DCM | 68 | 12.7 |
Functionalization of the cyclopropane ring requires precise control to avoid strain-induced decomposition. Two dominant strategies exist:
Key challenges include ring expansion during halogenation at elevated temperatures (>40°C) and hydrolysis of the ester group under basic conditions. Mitigation involves:
Esterification of 2-[1-(bromomethyl)cyclopropyl]acetic acid is optimized via Fischer–Speier catalysis:
Alkylation improvements focus on bromide displacement selectivity. In montelukast intermediate synthesis ( [8]), thiourea attacks the bromomethyl group (k = 3.2 × 10⁻³ s⁻¹) rather than the ester carbonyl, enabled by:
Table 2: Esterification Methods Comparison
Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Acid-Catalyzed | H₂SO₄ | 65 | 4 | 94 | 88 |
Carbodiimide Coupling | DCC | 25 | 12 | 87 | 97 |
Mitsunobu Reaction | DEAD/PPh₃ | 0→25 | 2 | 82 | 99 |
Green synthesis advancements target E-factor reduction (kg waste/kg product):
Notable innovations:
Table 3: Green Chemistry Metrics for Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
E-factor | 34.8 | 11.2 | 68% ↓ |
Energy Consumption | 820 MJ/kg | 290 MJ/kg | 65% ↓ |
Solvent Recovery | <40% | 92% | 130% ↑ |
Comprehensive Compound Table
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3